molecular formula C10H20BNO4 B8187927 1-Boc-piperidine-3-boronic acid

1-Boc-piperidine-3-boronic acid

Cat. No.: B8187927
M. Wt: 229.08 g/mol
InChI Key: GSAYDZRQBQVYNA-UHFFFAOYSA-N
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Description

1-Boc-piperidine-3-boronic acid is a useful research compound. Its molecular formula is C10H20BNO4 and its molecular weight is 229.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-piperidine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-piperidine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO4/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)11(14)15/h8,14-15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAYDZRQBQVYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN(C1)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Revolutionizing Scaffold Synthesis: A Guide to Piperidine-Containing Architectures via 1-Boc-Piperidine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous blockbuster drugs.[1] Its synthesis and functionalization are therefore of paramount importance to drug discovery and development. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of diverse piperidine-containing scaffolds utilizing the versatile building block, 1-Boc-piperidine-3-boronic acid. We delve into the mechanistic underpinnings of the key synthetic transformations, provide validated, step-by-step protocols for Suzuki-Miyaura cross-coupling reactions, and offer insights into reaction optimization. Our aim is to equip researchers with the knowledge and practical tools to efficiently incorporate this valuable synthon into their synthetic campaigns, accelerating the discovery of novel therapeutics.

Introduction: The Strategic Value of the Piperidine Scaffold and Boronic Acid Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, owing to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties to drug candidates.[1] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling fine-tuning of interactions with biological targets. The strategic introduction of functional groups onto the piperidine core is a central theme in drug design.

Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[2][3][4] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, has revolutionized the way chemists construct complex molecular architectures.[5][6] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers a mild and highly functional-group-tolerant method for creating C-C bonds.[5][7][8][9]

1-Boc-piperidine-3-boronic acid stands at the confluence of these two powerful domains. The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the piperidine ring and facilitates its manipulation in subsequent synthetic steps. The boronic acid moiety at the 3-position provides a versatile handle for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents via cross-coupling chemistry. This combination makes 1-Boc-piperidine-3-boronic acid a highly valuable building block for the rapid generation of diverse libraries of piperidine-containing compounds for biological screening.

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the primary method for utilizing 1-Boc-piperidine-3-boronic acid in scaffold synthesis. The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst.[5][8][9]

The Catalytic Cycle Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[9]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, 1-Boc-piperidine-3-boronic acid) transfers its organic group to the palladium center, displacing the halide.[5] This is a critical step where the new carbon-carbon bond is poised to form.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Pip(Ln) Ar-Pd(II)-Pip(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Pip(Ln) Transmetalation (1-Boc-piperidine-3-boronic acid, Base) Product Ar-Pip Ar-Pd(II)-Pip(Ln)->Product Reductive Elimination Product->Pd(0)Ln Catalyst Regeneration

Experimental Protocols: Synthesis of 3-Arylpiperidines

This section provides a detailed, field-tested protocol for the Suzuki-Miyaura cross-coupling of 1-Boc-piperidine-3-boronic acid with a representative aryl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Boc-piperidine-3-boronic acid≥95%Commercially Available
4-BromotolueneReagentPlus®, 99%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially Available
Tricyclohexylphosphine (PCy₃)97%Commercially Available
Potassium phosphate, tribasic (K₃PO₄)≥98%Commercially Available
TolueneAnhydrous, 99.8%Commercially Available
1,4-DioxaneAnhydrous, 99.8%Commercially Available
Deionized WaterIn-house
Diethyl etherACS gradeCommercially Available
Saturated sodium bicarbonate solutionIn-house preparation
BrineIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Step-by-Step Protocol for the Synthesis of 1-Boc-3-(p-tolyl)piperidine

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 1-Boc-piperidine-3-boronic acid Reagents Pd(OAc)₂, PCy₃, K₃PO₄ Toluene/H₂O Reactant2 4-Bromotoluene Product 1-Boc-3-(p-tolyl)piperidine Reagents->Product

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperidine-3-boronic acid (229 mg, 1.0 mmol, 1.0 equiv), 4-bromotoluene (205 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and tricyclohexylphosphine (11.2 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) and a solution of potassium phosphate, tribasic (424 mg, 2.0 mmol, 2.0 equiv) in deionized water (1 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 1-Boc-3-(p-tolyl)piperidine, as a colorless oil.

Considerations for Protocol Optimization

The success of the Suzuki-Miyaura coupling can be highly dependent on the specific substrates and desired outcome. The following parameters can be adjusted to optimize the reaction:

  • Catalyst and Ligand: While Pd(OAc)₂ and PCy₃ are a robust combination, other palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands (e.g., SPhos, XPhos) may provide superior results for challenging substrates.[10]

  • Base: The choice of base is crucial for the transmetalation step.[5] While K₃PO₄ is effective, other bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine can be screened.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is typically employed. The ratio can be adjusted to optimize solubility and reaction rate. Anhydrous conditions have also been shown to be beneficial in some cases to avoid protodeboronation.[6]

  • Temperature: Reaction temperatures typically range from 80-120 °C. Microwave irradiation can significantly shorten reaction times.[7]

Expanding the Synthetic Toolbox: Further Applications

Beyond the synthesis of 3-arylpiperidines, 1-Boc-piperidine-3-boronic acid can be employed in a variety of other valuable transformations:

  • Synthesis of 3-Vinylpiperidines: Coupling with vinyl halides or triflates provides access to piperidines with alkenyl substituents, which are valuable intermediates for further functionalization.

  • Synthesis of 3-Heteroarylpiperidines: The reaction is highly tolerant of heteroaromatic coupling partners, enabling the synthesis of a wide range of medicinally relevant scaffolds.

  • One-Pot Borylation/Suzuki Coupling: For instances where the desired aryl or heteroaryl halide is more readily available than the corresponding boronic acid, a one-pot borylation followed by Suzuki coupling can be an efficient strategy.[11]

Conclusion: A Versatile Building Block for Modern Drug Discovery

1-Boc-piperidine-3-boronic acid is a powerful and versatile building block that streamlines the synthesis of diverse piperidine-containing scaffolds. The Suzuki-Miyaura cross-coupling reaction provides a robust and highly adaptable method for its incorporation, enabling the rapid generation of compound libraries for drug discovery programs. By understanding the underlying principles of the reaction and systematically optimizing the experimental conditions, researchers can effectively leverage this valuable synthon to accelerate the development of novel therapeutics. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of 1-Boc-piperidine-3-boronic acid in any synthetic chemistry laboratory.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Accounts of Chemical Research, 41(11), 1486–1499. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

Sources

Application Notes & Protocols: Mastering C(sp³)-C(sp²) Bond Formation with 1-Boc-piperidine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

The piperidine moiety is a cornerstone scaffold in modern medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to act as a versatile three-dimensional building block.[1][2] Specifically, functionalized piperidines at the 3-position introduce a critical vector for molecular elaboration. 1-Boc-piperidine-3-boronic acid and its corresponding esters (e.g., pinacol ester) have emerged as indispensable reagents for this purpose. The tert-butoxycarbonyl (Boc) protecting group provides stability and enhances solubility in organic solvents, while the boronic acid functional group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions.[3]

This guide provides a detailed exploration of the experimental setup for reactions involving 1-Boc-piperidine-3-boronic acid, with a primary focus on its application in the Suzuki-Miyaura coupling reaction—a powerful method for constructing C(sp³)-C(sp²) bonds. Such couplings are of high interest to the pharmaceutical industry as they increase the "sp³ character" of drug candidates, a property often correlated with improved clinical success rates.[4]

The Suzuki-Miyaura Coupling: Mechanistic Underpinnings

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6]

The three fundamental steps are:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the piperidinyl group to the palladium.[7][8]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) placeholder1 PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation (R²-B(OR)₂ + Base) placeholder2 PdII_B R¹-Pd(II)L_n-R² Transmetal->PdII_B RedElim Reductive Elimination placeholder3 RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product React1 R¹-X (Aryl Halide) React1->OxAdd React2 R²-B(OR)₂ (1-Boc-piperidine-3-boronic acid ester) React2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 1-Boc-piperidine-3-boronic acid pinacol ester with an Aryl Bromide

This protocol details a general procedure. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates. The use of the pinacol ester is recommended over the free boronic acid due to its enhanced stability and ease of handling, which helps prevent decomposition and homocoupling side reactions.[9]

Materials and Equipment
  • Reagents:

    • 1-Boc-piperidine-3-boronic acid pinacol ester (1.2 equiv)

    • Aryl bromide (Ar-Br, 1.0 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

    • Phosphine Ligand (e.g., XPhos, SPhos, or Tricyclohexylphosphine [PCy₃]) (4 mol%)

    • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

    • Anhydrous Solvent: 1,4-Dioxane or Toluene

    • Degassed Water

  • Equipment:

    • Schlenk flask or microwave vial with a magnetic stir bar

    • Inert gas line (Argon or Nitrogen) with manifold

    • Heating mantle or oil bath with temperature controller

    • Standard glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask or microwave vial containing a stir bar, add the aryl bromide (1.0 equiv), 1-Boc-piperidine-3-boronic acid pinacol ester (1.2 equiv), the chosen base (2.5 equiv), the palladium precatalyst, and the phosphine ligand.

    • Causality: Assembling the solid components first in a dry vessel is critical. The C(sp³)-B bond can be sensitive to protodeboronation, and palladium catalysts are sensitive to oxygen, especially at elevated temperatures.[10]

  • Solvent Addition and Degassing:

    • Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is completely inert.

    • Via syringe, add the anhydrous organic solvent (e.g., dioxane) followed by degassed water to create a typical 10:1 organic solvent/water mixture. The final reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

    • Causality: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, thereby inhibiting the reaction. The presence of water is often necessary to dissolve inorganic bases like K₃PO₄.[8][11]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath or place it in the microwave reactor. Heat the mixture to 80-110 °C with vigorous stirring.

    • Causality: Heating is required to drive the reaction, particularly the initial oxidative addition step. The specific temperature depends on the reactivity of the aryl halide and the chosen catalyst system.

  • Monitoring the Reaction:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-1-Boc-piperidine product.

Summary of Typical Reaction Parameters
ComponentRoleStoichiometry (Equiv.)Typical ChoicesRationale
Aryl HalideElectrophile1.0Ar-Br, Ar-Cl, Ar-OTfThe C-X bond is cleaved in the oxidative addition step. Bromides are a good balance of reactivity and cost.
Boronic EsterNucleophile1.1 - 1.51-Boc-piperidine-3-boronic acid pinacol esterSource of the piperidine moiety. A slight excess ensures complete consumption of the limiting halide.
Pd PrecatalystCatalyst0.01 - 0.05 (1-5 mol%)Pd(OAc)₂, Pd₂(dba)₃The source of the active Pd(0) species that drives the catalytic cycle.[7]
LigandCatalyst Stabilizer1-2x Pd concentrationXPhos, PCy₃, SPhosElectron-rich, bulky phosphines stabilize the Pd(0) center and promote oxidative addition and reductive elimination.[12]
BaseActivator2.0 - 3.0K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic ester to form a boronate "ate" complex, which is essential for the transmetalation step.[8]
Solvent SystemMedium~0.1 MDioxane/H₂O, Toluene/H₂O, DMF/H₂OSolubilizes reactants and facilitates the interaction between organic and inorganic components.
TemperatureEnergy Input80 - 120 °CN/AProvides the necessary activation energy for the reaction steps, particularly oxidative addition.

Experimental Workflow Diagram

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Boc-piperidine-3-boronic Acid Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: B-ALKYL-OPT-001 Subject: Minimizing Homocoupling in


 Suzuki-Miyaura Couplings
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Is it actually Homocoupling?

Before modifying reaction parameters, we must validate the failure mode. 1-Boc-piperidine-3-boronic acid is a secondary alkyl boronic acid; these are notoriously unstable and prone to two distinct side reactions that are often confused.

Triage Protocol: Analyzing the LCMS Trace

Perform a crude LCMS analysis of your reaction mixture. Compare the mass spectrum of the major byproduct against the criteria below.

Failure ModeByproduct StructureMass Spec SignalRoot Cause
Homocoupling Dimer (R-R)[2M - 2H] (Dimer mass)Oxidative entry (Presence of

) or disproportionation.
Protodeboronation Reduced Alkane (R-H)[M - B(OH)₂ + H] (Parent mass of piperidine core)Hydrolytic instability, high temperature, or prolonged reaction time.

-Hydride Elimination
Alkene (Piperidene)[M - B(OH)₂ - H] (Unsaturation)Slow transmetallation allowing Pd to eliminate hydride.

Decision Matrix:

  • If you see R-H (Protodeboronation): The reaction is too slow, or the base is too harsh. Action: Switch to milder bases (

    
    ) or "slow-release" boronates.
    
  • If you see R-R (Homocoupling): This is an oxidative issue.[1][2][3] Action: Follow the protocols below.

The Knowledge Base (FAQs)

Q1: Why does this specific boronic acid homocouple so aggressively?

A: Two factors drive this:

  • Oxidative Sensitivity: Homocoupling is primarily driven by oxygen. In the presence of

    
    , the Pd(0) catalyst forms a peroxo-palladium complex.[4][5] This complex reacts with two equivalents of the boronic acid to form the homocouple (dimer) rather than entering the catalytic cycle with the aryl halide.
    
  • Kinetic Stalling: Secondary alkyl boronic acids (like the 3-piperidine system) undergo transmetallation much slower than aryl boronic acids due to steric hindrance at the

    
    -carbon. This "stalling" leaves the boronic acid in solution longer, statistically increasing the probability of it encountering an oxidative species or another boron atom before it finds the Palladium catalyst.
    
Q2: I sparged my solvent, but I still see dimers. Why?

A: Sparging (bubbling gas) is often insufficient for sensitive alkyl boronates because it does not remove oxygen adsorbed on the reaction vessel walls or dissolved in the liquid at the micro-scale.

  • The Fix: You must use Freeze-Pump-Thaw cycles (minimum 3x) or rigorous argon sparging (20+ mins) with a submerged needle before adding the catalyst.

Q3: Does the choice of ligand matter for homocoupling?

A: Yes, critically. You need a ligand that accelerates the cross-coupling cycle (specifically reductive elimination) so that it outcompetes the homocoupling pathway.

  • Recommendation: Use bulky, electron-rich phosphines like RuPhos or SPhos . These are specifically designed for secondary alkyl coupling. They create a steric environment that favors the coupling of the bulky piperidine ring with the aryl halide and discourages the formation of the Pd-bis(boronate) species required for homocoupling.

Standard Operating Procedures (SOPs)

Protocol A: The "Slow Addition" Method (Primary Strategy)

Objective: Keep the instantaneous concentration of boronic acid low. Since homocoupling is second-order with respect to boronic acid concentration (requires two B molecules), while cross-coupling is first-order, keeping [B] low mathematically favors cross-coupling.

Materials:

  • Reagent A: Aryl Halide (1.0 equiv)

  • Reagent B: 1-Boc-piperidine-3-boronic acid (1.5 equiv total)

  • Catalyst: Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%) OR Pd-RuPhos G4 Precatalyst.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio) - Strictly Degassed

Step-by-Step:

  • Vessel Prep: Flame-dry a 2-neck flask and cool under Argon.

  • Base Charge: Add Aryl Halide, Base, and Catalyst to the flask. Add the degassed solvent mixture.[6]

  • The Pump: Dissolve the Boronic Acid in a separate vial of degassed solvent. Load this into a gas-tight syringe.

  • Execution: Heat the reaction flask to 80°C. Using a syringe pump, add the Boronic Acid solution dropwise over 2–4 hours .

  • Chase: Once addition is complete, stir for an additional 1 hour.

Protocol B: The "Masking" Strategy (If Protocol A Fails)

Objective: Use a MIDA boronate or Trifluoroborate salt.[1] These are not prone to oxidative homocoupling because the boron p-orbital is "masked" (occupied), preventing the formation of the peroxo-bridge intermediate.

Modification:

  • Replace the Boronic Acid with 1-Boc-piperidine-3-boronic acid MIDA ester .

  • Use a hydrolytic base system (e.g.,

    
     / 
    
    
    
    / Dioxane) at 95°C. The water slowly hydrolyzes the MIDA group, releasing the active boronic acid at a controlled rate (in-situ slow addition).

Visualizing the Mechanism & Solution

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Oxidative Homocoupling cycle, highlighting where our interventions act.

G cluster_inputs Reagents Boronic 1-Boc-piperidine-3-boronic acid Oxygen Dissolved Oxygen (O2) Halide Aryl Halide (Ar-X) Pd0 Pd(0) Catalyst PeroxoPd Peroxo-Pd Complex (Pd-O-O) Pd0->PeroxoPd + O2 (If not degassed) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Dimer Homocouple Product (Dimer) PeroxoPd->Dimer + 2x Boronic Acid TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid Product Desired Cross-Coupled Product TransMet->Product Reductive Elimination (Fast w/ RuPhos) SlowAdd STRATEGY 1: Slow Addition SlowAdd->Boronic Lowers [Conc] Degas STRATEGY 2: Degassing Degas->Oxygen Removes Ligand STRATEGY 3: RuPhos Ligand Ligand->TransMet Accelerates

Caption: Mechanistic competition between productive cross-coupling (Green) and oxidative homocoupling (Red). Strategies (Yellow notes) intervene to block the red path or accelerate the green path.

References

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[4][5][7][8]

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A Solution to the Instability of Boronic Acids." Journal of the American Chemical Society.[4][5][7][8]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (Referencing Ligand Effects on Reductive Elimination).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Validation & Comparative

The Synthetic Chemist's Guide to 3-Arylpiperidines: A Comparative Analysis of Suzuki-Miyaura Coupling and Direct C-H Arylation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. The synthesis of 3-arylpiperidines, in particular, presents a common challenge that necessitates the selection of an optimal synthetic strategy. This guide provides an in-depth, objective comparison of two prominent methods for constructing the C(sp³)–C(sp²) bond in these valuable motifs: the venerable Suzuki-Miyaura cross-coupling reaction and the increasingly powerful direct C-H arylation. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data for each approach, enabling you to make informed decisions in your synthetic endeavors.

The Central Challenge: Reactivity vs. Stability in Boron Reagents

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, relies on the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[1] For the synthesis of 3-arylpiperidines, this translates to the use of a 3-borylated piperidine derivative. The choice between a boronic acid (e.g., 1-Boc-piperidine-3-boronic acid) and its corresponding boronate ester (e.g., 1-Boc-piperidine-3-boronic acid pinacol ester) is a critical first consideration.

Generally, boronic acids exhibit higher reactivity in the Suzuki-Miyaura catalytic cycle due to their greater Lewis acidity, which can accelerate the crucial transmetalation step.[2] However, this heightened reactivity often comes at the cost of reduced stability. Boronic acids are more susceptible to degradation pathways such as protodeboronation and oxidation, which can complicate their storage, handling, and purification.

Conversely, boronate esters, particularly the pinacol esters, offer significantly enhanced stability.[2] They are often crystalline solids that are amenable to purification by chromatography and can be stored for extended periods. This stability, however, can lead to slower reaction kinetics in the Suzuki-Miyaura coupling. Therefore, the selection between the boronic acid and its ester represents a classic trade-off between reactivity and practicality. For the purposes of this guide, we will focus on the more stable and commonly employed pinacol ester for the Suzuki-Miyaura approach.

Comparative Analysis: Suzuki-Miyaura Coupling vs. Direct C-H Arylation

The following table summarizes the key comparative aspects of the two synthetic strategies for the preparation of 3-arylpiperidines.

FeatureSuzuki-Miyaura Coupling (via Boronate Ester)Direct C-H Arylation
Starting Materials 1-Boc-piperidine-3-boronic acid pinacol ester and an aryl halide.N-Boc-piperidine and an aryl halide.
Atom Economy Lower, as it requires the pre-synthesis and installation of the boronate functionality.Higher, as it avoids the need for a pre-installed functional group on the piperidine ring.
Step Economy Generally involves more steps due to the synthesis of the boronate ester.More step-economical, proceeding in a single step from the readily available N-Boc-piperidine.
Regioselectivity High, as the position of arylation is predetermined by the location of the boronate ester.Can be challenging to control. Ligand selection is crucial for achieving high selectivity for the desired C3 position over the C2 or C4 positions.
Substrate Scope Broad for both the boronate ester and the aryl halide coupling partner.The scope can be influenced by the electronic and steric properties of both the piperidine and the aryl halide.
Reaction Conditions Typically requires a palladium catalyst, a base, and a suitable solvent system.Also requires a palladium catalyst, a ligand, and often a silver-based oxidant.
Key Advantages Predictable regioselectivity.High atom and step economy.
Key Disadvantages Requires the synthesis of a specialized reagent.Regiocontrol can be a significant challenge.

Experimental Protocols

Methodology 1: Synthesis of 3-Arylpiperidines via Suzuki-Miyaura Coupling

This approach involves two key stages: the synthesis of the 1-Boc-piperidine-3-boronic acid pinacol ester and its subsequent Suzuki-Miyaura coupling with an aryl halide.

While a specific, high-yielding protocol for the direct borylation of N-Boc-piperidine at the 3-position is not extensively documented, a plausible route involves the cobalt-catalyzed cross-coupling of 3-iodo-N-Boc-piperidine with bis(pinacolato)diboron. This method has been shown to be effective for the borylation of related cyclic amines.[3]

Step-by-Step Protocol:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add 3-iodo-N-Boc-piperidine (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and a suitable solvent such as anhydrous THF.

  • Add the cobalt catalyst (e.g., CoCl₂) and a ligand (e.g., a phosphine ligand) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Step-by-Step Protocol:

  • To a reaction vessel, add 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the 3-aryl-N-Boc-piperidine.

Methodology 2: Synthesis of 3-Arylpiperidines via Direct C-H Arylation

This method, pioneered by Baudoin and coworkers, offers a more direct route to 3-arylpiperidines by selectively activating the C(sp³)–H bond at the 3-position of N-Boc-piperidine.[4] The regioselectivity of this reaction is critically dependent on the choice of ligand.

Step-by-Step Protocol:

  • In a glovebox, charge a reaction tube with N-Boc-piperidine (1.0 equiv.), the aryl halide (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (a flexible biarylphosphine such as RuPhos is often optimal for β-selectivity), and a silver salt oxidant (e.g., Ag₂CO₃).

  • Add a suitable anhydrous solvent, such as toluene or 1,2-dichloroethane.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-120 °C) for the specified time (e.g., 16-24 hours).

  • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 3-aryl-N-Boc-piperidine product.

Visualization of Synthetic Workflows

Suzuki_Miyaura_Workflow cluster_0 Synthesis of Boronate Ester cluster_1 Suzuki-Miyaura Coupling start_A 3-Iodo-N-Boc-piperidine reagents_A Bis(pinacolato)diboron, CoCl₂, Ligand start_A->reagents_A product_A 1-Boc-3-borylpiperidine pinacol ester reagents_A->product_A start_B 1-Boc-3-borylpiperidine pinacol ester product_A->start_B reagents_B Aryl Halide, Pd Catalyst, Base start_B->reagents_B product_B 3-Aryl-N-Boc-piperidine reagents_B->product_B

Caption: Workflow for 3-Arylpiperidine Synthesis via Suzuki-Miyaura Coupling.

Direct_Arylation_Workflow cluster_0 Direct C-H Arylation start N-Boc-piperidine reagents Aryl Halide, Pd(OAc)₂, Ligand, Ag₂CO₃ start->reagents product 3-Aryl-N-Boc-piperidine reagents->product

Caption: Workflow for 3-Arylpiperidine Synthesis via Direct C-H Arylation.

Conclusion and Future Outlook

Both the Suzuki-Miyaura coupling and direct C-H arylation represent powerful strategies for the synthesis of 3-arylpiperidines. The choice between these methods will largely depend on the specific goals of the synthesis.

The Suzuki-Miyaura coupling , particularly when employing a stable boronate ester, offers a reliable and regiochemically unambiguous route. While it may require more synthetic steps to prepare the necessary borylated intermediate, its predictability makes it a robust choice, especially for large-scale synthesis where regiochemical purity is paramount.

On the other hand, direct C-H arylation is an elegant and highly efficient approach in terms of atom and step economy. The ability to bypass the pre-functionalization of the piperidine ring is a significant advantage. However, achieving high regioselectivity for the desired 3-position can be a challenge and often requires careful optimization of ligands and reaction conditions. As research in this area continues to advance, the development of more selective and active catalyst systems will likely make direct C-H arylation an even more attractive and widely adopted method.

For the medicinal chemist, having both of these powerful tools in the synthetic arsenal allows for greater flexibility in the design and synthesis of novel piperidine-containing drug candidates. The continued evolution of both methodologies promises to further streamline the synthesis of these vital pharmaceutical building blocks.

References

  • Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. [Link]

  • Chen, G., et al. (2021). Synthesis of 4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone. Molecules, 26(14), 4165. [Link]

  • Cahiez, G., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Organic Letters, 20(13), 3891-3895. [Link]

  • Baudoin, O., et al. (2015). Palladium-Catalyzed β-Selective C(sp3)−H Arylation of N-Boc-Piperidines. Organic Syntheses, 92, 76-88. [Link]

  • O'Brien, P., et al. (2016). New Routes to α-Arylated N-Boc Heterocycles. University of York. [Link]

  • Driess, M., et al. (2015). Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Communications, 51(22), 4612-4615. [Link]

  • Desai, U. R., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(5), 374-380. [Link]

  • Hesp, K. D., et al. (2014). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Organic Letters, 16(2), 413-415. [Link]

  • Coldham, I., et al. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters, 10(24), 5589-5592. [Link]

  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Sarlah, D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. [Link]

  • Chen, G., et al. (2017). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. Organic Letters, 19(15), 4054-4057. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Ningbo Inno Pharmchem Co., Ltd. Blog. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Cui, J., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. 2016 5th International Conference on Mechatronics, Materials, Chemistry and Computer Engineering (ICMMCCE 2016). [Link]

  • O'Brien, P., et al. (2018). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Organic & Biomolecular Chemistry, 1(11), 1871-1884. [Link]

  • Gu, Z., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 42(15), 12596-12604. [Link]

  • Shubin, K., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry, 59(4), 723-733. [Link]

  • Al-Tel, T. H. (2011). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Tetrahedron Letters, 52(41), 5340-5343. [Link]

  • Shubin, K., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry, 59(4), 723-733. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-Boc-piperidine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Reaction Scheme

In contemporary drug discovery and development, piperidine derivatives are invaluable scaffolds, and their functionalization with boronic acids opens a vast chemical space for creating novel therapeutics and chemical probes.[1] 1-Boc-piperidine-3-boronic acid is a prime example of such a versatile building block. However, its synthesis is not the final step; rigorous, multi-faceted structural confirmation is paramount to ensure the integrity of subsequent research. The presence of a labile Boc protecting group and a reactive boronic acid moiety necessitates a carefully chosen analytical strategy.

This guide provides an in-depth comparison of spectroscopic techniques to definitively confirm the structure of 1-Boc-piperidine-3-boronic acid. We will move beyond simply listing data, focusing instead on the causality behind experimental choices, the interpretation of complex data, and the comparative strengths of each method in providing unambiguous proof of structure.

The Analytical Strategy: An Integrated Approach

A robust confirmation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. Each spectroscopic technique offers a unique piece of the structural puzzle. Our workflow prioritizes the most information-rich methods while using others for rapid and effective confirmation of key functional groups.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Elucidation cluster_3 Final Validation Purification Purified Product (e.g., Column Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Definitive Structure MS Mass Spectrometry (UPLC-MS) Purification->MS Molecular Weight & Formula IR FTIR Spectroscopy Purification->IR Functional Group ID H_NMR ¹H NMR: Proton Environment & Connectivity C_NMR ¹³C NMR: Carbon Skeleton B_NMR ¹¹B NMR: Boron Coordination State Validation Structure Confirmed NMR->Validation MS->Validation IR->Validation

Caption: Integrated workflow for the structural validation of 1-Boc-piperidine-3-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. For 1-Boc-piperidine-3-boronic acid, a suite of NMR experiments (¹H, ¹³C, and ¹¹B) is essential.

¹H NMR: Mapping the Proton Environment

Expertise & Causality: ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For this molecule, we expect to see distinct signals for the Boc group's tert-butyl protons, the piperidine ring protons, and the boronic acid's hydroxyl protons. The piperidine ring protons will present a complex series of multiplets due to their diastereotopic nature and restricted rotation caused by the bulky Boc group. The B(OH)₂ protons are often broad and may exchange with water in the solvent, sometimes making them difficult to observe.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those from the boronic acid.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Acquisition: Obtain a standard ¹H spectrum with 16-32 scans. If necessary, perform a COSY experiment to establish proton-proton correlations within the piperidine ring.

Data Interpretation & Comparison:

Assignment Expected δ (ppm) Multiplicity Integration Rationale & Notes
B(OH)₂~4.0 - 8.0Broad singlet2HPosition and broadness are highly variable; may exchange with D₂O.
Piperidine Ring CH~1.0 - 4.0Complex multiplets9HSignificant signal overlap is expected. 2D NMR (COSY, HSQC) is invaluable for definitive assignment.
Boc -C(CH ₃)₃~1.40Singlet9HCharacteristic, sharp singlet, confirming the presence of the Boc group.[2]
  • Alternative Product Comparison: The primary alternative to consider is the formation of a cyclic anhydride, a boroxine. In such a case, the integration of the B-OH signal would decrease or disappear, and shifts in the adjacent piperidine ring protons may be observed.

¹³C NMR: Visualizing the Carbon Skeleton

Expertise & Causality: ¹³C NMR spectroscopy confirms the number of unique carbon environments. Key signals include the carbamate carbonyl, the quaternary and methyl carbons of the Boc group, and the carbons of the piperidine ring. The carbon attached to the boron atom (C3) may show a broadened signal due to quadrupolar relaxation from the adjacent boron atom.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (hundreds to thousands of scans) is typically required due to the low natural abundance of ¹³C.

Data Interpretation & Comparison:

Assignment Expected δ (ppm) Rationale & Notes
Boc C =O~154Typical chemical shift for a carbamate carbonyl.
Boc -C (CH₃)₃~79Quaternary carbon of the Boc group.
Piperidine Ring Carbons~25 - 60A series of peaks for the 5 unique carbons of the piperidine ring. C3 may be broad.
Boc -C(C H₃)₃~28Methyl carbons of the Boc group.[3]
¹¹B NMR: The Definitive Boron Test

Expertise & Causality: ¹¹B NMR is indispensable for analyzing boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state.[4] A trigonal planar, sp²-hybridized boronic acid will exhibit a signal in the downfield region (typically δ 26-30 ppm).[4] If the boron becomes sp³-hybridized, as in the formation of a boronate ester or a complex with a Lewis base, the signal shifts significantly upfield (typically δ 5-15 ppm).[5] This makes ¹¹B NMR an excellent tool to distinguish the desired product from potential byproducts.

Experimental Protocol:

  • Sample Preparation: Dissolve a slightly higher concentration of the sample (~20 mg) in ~0.6 mL of solvent.

  • Specialized Equipment: Crucially, use a quartz NMR tube. Standard borosilicate glass tubes will produce a large, broad background signal that can obscure the analyte's signal.[6]

  • Acquisition: Acquire a proton-decoupled ¹¹B spectrum. The acquisition is typically rapid due to the high receptivity of the ¹¹B nucleus.

Data Interpretation & Comparison:

Species Expected δ (ppm) Hybridization Significance
Boronic Acid (R-B(OH)₂) ~28 - 30 sp² Confirms the target product.
Boroxine ([RBO]₃)~33sp²Indicates dehydration of the product.
Boronate Ester (R-B(OR)₂)~5 - 15sp³Indicates reaction with a diol (e.g., from solvent impurity or deliberate derivatization).[5]

Mass Spectrometry (MS): Confirming Molecular Weight

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation. However, boronic acids can be challenging to analyze via MS as they are prone to dehydration in the ion source, leading to the formation of boroxines (cyclic trimers).[7][8] Furthermore, the Boc group is thermally labile and can fragment easily.[3]

Comparative Analysis of Ionization Methods:

  • Electrospray Ionization (ESI): A soft ionization technique that is widely available. In positive mode, we expect to see the protonated molecule [M+H]⁺ and adducts like [M+Na]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is often observed and can be very intense.[7] The key challenge is managing in-source reactions.

  • Nano-LC-EI/MS: This technique can sometimes provide cleaner, more reproducible spectra for boronic acids by minimizing thermal decomposition pathways that lead to boroxines.[9]

Experimental Protocol (UPLC-ESI-MS):

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a rapid UPLC method (e.g., C18 column with a water/acetonitrile gradient) to separate the analyte from impurities.[10]

  • MS Acquisition: Acquire data in both positive and negative ion modes.

  • Analysis: Look for the molecular ion and characteristic fragments.

Data Interpretation & Comparison: (Molecular Formula: C₁₀H₂₀BNO₄, Exact Mass: 229.15)

Ion Expected m/z Ionization Mode Significance
[M+H]⁺230.16Positive ESIProtonated molecular ion.
[M+Na]⁺252.14Positive ESISodium adduct, common in ESI.
[M-H]⁻228.14Negative ESIDeprotonated molecular ion.[7]
[M-C₄H₈+H]⁺174.10Positive ESIFragment from loss of isobutylene from the Boc group.
[C₄H₉]⁺57.07Positive ESItert-butyl cation fragment.[3]

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Expertise & Causality: FTIR spectroscopy is a fast, non-destructive technique used to identify the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it is excellent for quickly confirming the successful incorporation of the Boc group and the presence of the boronic acid's hydroxyl groups.

Experimental Protocol (ATR-FTIR):

  • Background: Obtain a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Acquire the sample spectrum.

Data Interpretation & Comparison:

Functional Group Characteristic Absorption (cm⁻¹) Significance
O-H Stretch (Boronic Acid)3200 - 3600 (Broad)Confirms the presence of the -B(OH)₂ group.
C-H Stretch (Aliphatic)2850 - 3000From the piperidine ring and Boc group.
C=O Stretch (Carbamate) ~1680 - 1700 (Strong, Sharp) Key signal confirming the Boc protecting group. [11]
B-O Stretch1310 - 1380Confirms the B-O bond.
  • Comparative Analysis: Compared to a potential starting material like 3-piperidineboronic acid, the most obvious difference would be the appearance of the strong carbamate C=O stretch around 1690 cm⁻¹.

Summary: A Comparative Guide to Techniques

Technique Strengths for this Application Weaknesses/Challenges Verdict
¹H & ¹³C NMR Provides complete structural map and proton/carbon count. Essential for distinguishing isomers.Complex signal multiplicity in the piperidine region requires careful analysis (potentially 2D NMR).Indispensable. The primary tool for unambiguous structure elucidation.
¹¹B NMR Directly probes the boron atom, confirming the boronic acid state and detecting key impurities like boroxines.Requires specialized quartz NMR tubes to avoid background interference.[6]Essential. Provides unique and critical information not available from other methods.
Mass Spectrometry Confirms molecular weight and elemental formula. High sensitivity.Prone to fragmentation (Boc group) and in-source reactions (boroxine formation), which can complicate interpretation.[7][8]Highly Recommended. Crucial for MW confirmation, but data must be interpreted with caution.
FTIR Spectroscopy Fast, simple, and excellent for confirming the presence of key functional groups (C=O of Boc, O-H of boronic acid).Provides no information on atom connectivity or stereochemistry.Recommended. A valuable and rapid screening/confirmation tool.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Williams, J. P., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
  • Chen, K.-Y., et al. (2021).
  • Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
  • Valenzuela, S. A., et al. (2022).
  • Taylor, M. S. (2015).
  • Le, N. D., et al. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
  • ¹¹B NMR Chemical Shifts. SDSU Chemistry.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
  • A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem.
  • Gulevich, A. V., et al. (2021).

Sources

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